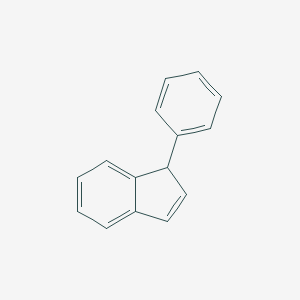

1-苯基-1H-茚满

描述

Indene Formation and Reaction Dynamics

The formation of indene, specifically 1-Phenyl-1H-indene, has been a subject of interest due to its relevance in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot from incomplete fossil fuel combustion. A study utilizing a crossed-molecular-beam apparatus revealed that phenyl radicals react with C3H4 isomers, methylacetylene and allene, to form indene under single-collision conditions. The reaction dynamics, supported by theoretical calculations, indicate that the reactions are indirect, have long lifetimes, and result in high yields of indene .

Synthesis of Indene Derivatives

The synthesis of indene derivatives has been explored through various catalytic methods. One approach involves the use of palladium-catalyzed carbonylative annulation reactions, employing aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives. This method has demonstrated a broad substrate scope with good to excellent yields . Another palladium(0)-catalyzed method allows for the multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, providing a combinatorial approach to creating unsymmetrically substituted indenes . Additionally, Rh(I)-catalyzed reactions have been used to synthesize indene derivatives from 2-(chloromethyl)phenylboronic acids and alkynes, with the regioselectivity influenced by the steric nature of the substituents on the alkynes .

Molecular Structure and Properties

The molecular structure of indene derivatives can significantly influence their physical properties and potential applications. For instance, 5,6-difluoro-1H-indene derivatives have been designed and synthesized as novel liquid crystal core structures, exhibiting high nematic–isotropic transition temperatures and high optical anisotropy values . The crystal structures of certain indene derivatives, such as the BF2 complex 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, have been found to exhibit multiple chromisms and aggregation- or crystallization-induced emission, highlighting the importance of molecular orientation and packing in determining the emission properties .

Chemical Reactions and Photoionization Studies

The formation of the indene molecule and its isomers has been studied under combustion-like conditions, with the phenyl radical reacting with propyne and allene. The isomer distributions were probed using tunable vacuum ultraviolet radiation, suggesting that the formation of the aromatic indene molecule is facilitated under these conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives are diverse and can be tailored through structural modifications. For example, the introduction of fluorine atoms into the 2-phenyl group of indene derivatives leads to low viscosity and high dielectric anisotropy . The study of poly(p-phenylene-1,3,5-hexatrienylene) has shown that the degree of polymerization and the conjugation length significantly affect the UV-visible absorption and photochemical reactivity . Furthermore, the synthesis of functional disubstituted polyacetylenes and soluble cross-linked polyenes based on 1-phenyl-1-undecyne has demonstrated the effects of pendant groups or side chains on liquid crystallinity and light emission .

科学研究应用

抗菌应用

1-苯基-1H-茚满衍生物已显示出对革兰氏阴性(铜绿假单胞菌)和革兰氏阳性(耐甲氧西林金黄色葡萄球菌)细菌的抗菌活性。这在对 2-苯基-1H-茚满-1-酮衍生物进行制备和表征的研究中得到证实 (El‐Sheshtawy & Baker, 2014)。

形成和合成研究

1-苯基-1H-茚满及其异构体的形成已在类似燃烧的条件下进行了研究。这包括对芳香茚满分子 (C9H8) 及其无环异构体的研究 (Zhang 等,2011)。此外,可以使用合成模块合成各种 1H-茚满、二氢-s-茚满和二茚满茚满,其中包括 3-锂茚满化合物。这些化合物显示出作为双极性有机半导体材料的潜力 (Zhu 等,2009)。

反应机理研究

菲舍尔卡宾配合物与炔烃(包括 1-苯基丙炔)的反应已被广泛研究,以了解茚满产物的形成和区域选择性 (Waters 等,1999)。

振动分析

已经对 2-苯基-1H-茚满-1,3(2H)-二酮(一种抗凝剂,充当维生素 K 拮抗剂)进行了拉曼和 FTIR 振动分析研究。这项研究提供了对分子反应性和其他分子性质的见解 (Pathak 等,2012)。

在液晶中的应用

2-苯基-5,6-二氟-1H-茚满核心结构已被研究其在液晶中的应用,显示出高的向列-各向同性转变温度和高的光学各向异性值 (Yokokoji 等,2009)。

模块化合成应用

1H-茚满衍生物可以通过 1-重氮萘-2(1H)-酮的热级联反应合成,从而允许在无催化剂热条件下产生官能化的茚满衍生物 (Magar & Lee, 2013)。

合成中的催化

已经探索了钯 (0) 催化的 1H-茚满的多组分合成,以创建带有三个取代基团的生物学上重要的茚满 (Tsukamoto 等,2007)。此外,一种用于合成取代的 1H-茚满的 Co(III)-卡宾自由基方法提出了一种催化合成的新策略 (Das 等,2016)。

抗菌活性

已经合成了 1-苯基-1H-1,2,3-三唑-4-亚甲基-2,3-二氢-1H-茚满-1-酮的新型衍生物,并显示出中等到良好的抗菌活性 (Swamy 等,2019)。

属性

IUPAC Name |

1-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXORBAGTGTXORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941381 | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-indene | |

CAS RN |

1961-96-2 | |

| Record name | 1-Phenylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

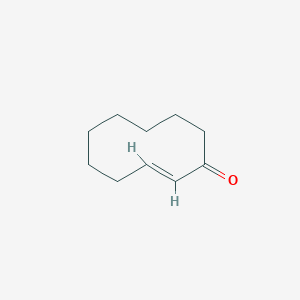

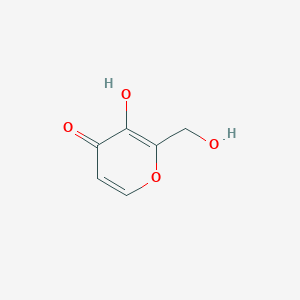

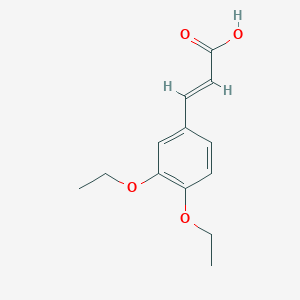

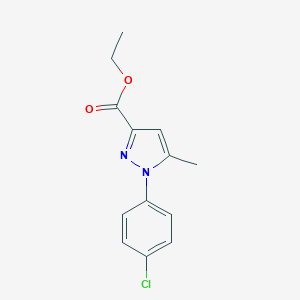

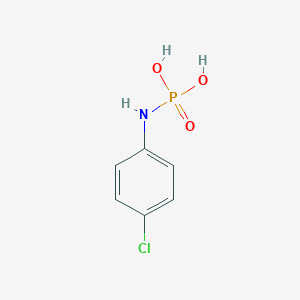

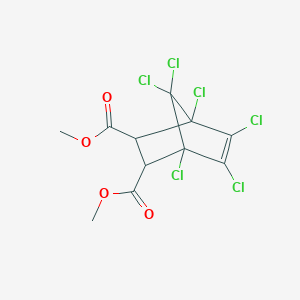

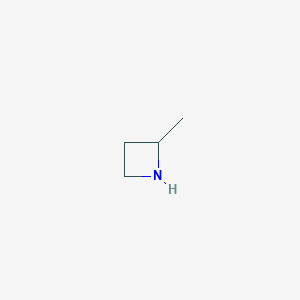

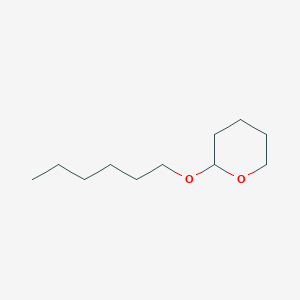

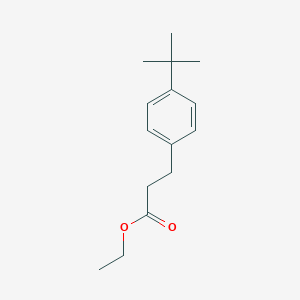

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)